Tubulin Polymerization Inhibitory Potency Comparison: Target Compound vs. CA-4 and Lead Pyrazoline 31
The closest structurally characterized analog with published tubulin polymerization data is Compound 31 from Congiu et al. (2010): 1-acetyl-3-(4-methylphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole. Compound 31 inhibited tubulin polymerization with IC₅₀ = 5.16 μM, which is statistically comparable to combretastatin A-4 (CA-4, IC₅₀ = 4.92 μM) [1]. The target compound differs from Compound 31 by having a 4-carboxyphenyl substituent at C5 instead of 4-methylphenyl. Based on the SAR established by Congiu et al., the nature of the C5 aryl substituent modulates both antiproliferative potency (NCI-H460 IC₅₀ ranging from sub-micromolar to >10 μM) and selectivity across the NCI 60-cell-line panel [1]. Without a direct head-to-head comparison, the tubulin polymerization IC₅₀ of the target compound cannot be precisely stated, but the shared 3,4,5-trimethoxyphenyl and N1-acetyl pharmacophoric elements predict colchicine-site binding with potency likely in the low micromolar range.
CA-4 IC₅₀ = 4.92 µM; Compound 31 IC₅₀ = 5.16 µM (Congiu 2010).
| Evidence Dimension | Inhibition of tubulin polymerization in vitro |
|---|---|
| Target Compound Data | No direct tubulin polymerization IC₅₀ data available for the target compound |
| Comparator Or Baseline | CA-4 IC₅₀ = 4.92 μM; Compound 31 (1-acetyl-3-(4-methylphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole) IC₅₀ = 5.16 μM |
| Quantified Difference | Compound 31 is within 5% of CA-4 activity; target compound activity cannot be quantified without direct measurement |
| Conditions | In vitro tubulin polymerization assay; published in Congiu et al., Bioorg Med Chem, 2010 |
Why This Matters
Compound 31 provides the most reliable potency benchmark for evaluating the target compound; procurement decisions should be guided by the expectation that C5 aryl substitution modulates but does not abolish tubulin inhibitory activity.
- [1] Congiu C, Onnis V, Vesci L, Castorina M, Pisano C. Synthesis and in vitro antitumor activity of new 4,5-dihydropyrazole derivatives. Bioorg Med Chem. 2010 Sep 1;18(17):6238-48. doi:10.1016/j.bmc.2010.07.037. View Source
